1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position, linked via an azetidine ring to a 4-propyl-1,2,3-thiadiazole-5-carboxylate moiety. Its structural complexity arises from the integration of multiple aromatic and aliphatic heterocycles, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 4-propylthiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S2/c1-2-4-11-14(28-23-22-11)15(25)26-9-7-24(8-9)16-21-13-10(17(18,19)20)5-3-6-12(13)27-16/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJVMJBCIRVSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Benzo[d]thiazoles
are known to possess a broad range of chemical and biological properties. They are found in many biologically active compounds, such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, and other drugs. The nitrogen and sulfur atoms in the thiazole ring can interact with biological targets, and substituents on the ring can greatly affect the biological outcomes.
Thiadiazoles
, on the other hand, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The sulfur atom in the thiadiazole ring is known to participate in various biochemical reactions.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure, the route of administration, and individual patient characteristics. Unfortunately, without specific studies on this compound, it’s difficult to predict its ADME properties.
The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, presence of other substances, and specific conditions within the body (such as the presence of certain enzymes or transport proteins). Again, without specific information on this compound, it’s hard to predict how these factors might affect it.
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate is a complex organic compound notable for its unique structural features, including a trifluoromethyl group, an azetidine ring, and thiadiazole moieties. Its molecular formula is C17H15F3N4O2S2, with a molecular weight of approximately 428.45 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.
Structural Characteristics
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in medicinal chemistry.
- Thiadiazole Moiety : Associated with antimicrobial and antifungal properties.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazoles and azetidines possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound shows promising antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In vitro assays have indicated minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL .
Antioxidant Properties
The presence of the thiadiazole and azetidine structures suggests potential antioxidant capabilities. Compounds with similar frameworks have shown efficacy in reducing oxidative stress markers in cellular models. For example, antioxidant assays using DPPH and ABTS methods have reported significant scavenging activities .
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation.
- A549 (Lung Cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity .
Case Studies
Several studies have highlighted the biological relevance of compounds similar to this compound:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives exhibited significant anticancer properties with IC50 values ranging from 0.11 µM to 9.9 µM against multiple cancer cell lines .
- Thiazole-Azetidine Hybrids : Research on thiazole-azetidine hybrids revealed strong antibacterial activity against resistant strains, reinforcing the potential therapeutic applications of compounds featuring these moieties .
Comparative Analysis
A comparison table illustrates how this compound stands against structurally similar compounds in terms of biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Fluorobenzothiazole moiety | Moderate antimicrobial | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited studies available | Absence of trifluoromethyl and carboxylate groups |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural elements exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiadiazole and azetidine structures have shown promising antibacterial properties against various pathogens. For instance, derivatives have been tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating effective minimum inhibitory concentrations (MICs) .
- Antioxidant Properties : The presence of the thiadiazole moiety contributes to antioxidant activity, potentially reducing oxidative stress in biological systems .
- MAO-A Inhibition : Some studies suggest that related compounds may act as inhibitors of monoamine oxidase A (MAO-A), which is significant for treating neurodegenerative diseases .
Potential Applications
The unique combination of structural features in 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate opens avenues for various applications:
- Pharmaceutical Development : Due to its antimicrobial and antioxidant properties, this compound could be developed into new antibiotics or therapeutic agents for oxidative stress-related diseases.
- Agricultural Chemistry : Its biological activity may extend to agricultural applications as a potential pesticide or herbicide.
- Material Science : The unique chemical properties could be explored for developing novel materials with specific functionalities.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Contains a fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
The presence of both the trifluoromethyl group and the complex azetidine-thiadiazole framework distinguishes this compound from others, potentially enhancing its pharmacological profile and application range .
Case Studies
Several studies have highlighted the effectiveness of compounds similar to this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited superior antibacterial potency compared to traditional antibiotics like ampicillin and streptomycin .
- Neuroprotective Potential : Research on MAO-A inhibitors has shown that certain derivatives can significantly inhibit enzyme activity at low concentrations, indicating their potential use in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Design
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences:
- Replaces the benzo[d]thiazole core with a benzodiazole system.
- Substitutes the trifluoromethyl group with a bromophenyl-thiazole moiety.
- Lacks the azetidine linker and thiadiazole-carboxylate group.
- Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s likely use of nucleophilic substitution or esterification .
Compound 4 ():
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences: Features a pyrazole-thiazole scaffold instead of benzo[d]thiazole. Includes a chlorophenyl group rather than trifluoromethyl.
Physicochemical and Spectroscopic Comparisons
Analytical Techniques
Q & A
Q. Table 1: Example SAR Data (Hypothetical)
| Derivative | R Group | Activity (IC₅₀, μM) | Notes |
|---|---|---|---|
| Parent | 4-propyl | 0.45 | Reference compound |
| Analog A | 4-ethyl | 0.62 | Reduced hydrophobicity |
| Analog B | 4-CF₃→Cl | 0.78 | Electronic effects dominate |
What are the best practices for resolving crystallographic disorder in X-ray structures of this compound?
Advanced Question
Crystallographic disorder, common in flexible moieties like the azetidine ring, can be addressed by:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .
- Refinement Tools : Apply SHELXL’s PART and EADP instructions to model alternative conformations .
- Validation : Cross-check with PLATON’s SQUEEZE for solvent masking and RIGU restraints for geometric rationality .
How do pH and solvent stability impact the compound’s reactivity in downstream modifications?
Basic Question
The thiadiazole and azetidine groups are pH-sensitive:
- Acidic Conditions : Protonation of the thiadiazole nitrogen may enhance electrophilic reactivity for acylation .
- Basic Conditions : Risk of azetidine ring opening; use buffered solutions (pH 7–8) during functionalization .
Stability Testing : Conduct accelerated degradation studies in DMSO/water mixtures at 25–40°C, analyzed via HPLC .
What computational methods are suitable for predicting binding modes with biological targets?
Advanced Question
Combine docking and molecular dynamics (MD) simulations:
- Docking Software : AutoDock Vina or Glide for preliminary binding pose prediction .
- MD Refinement : Run 100-ns simulations in GROMACS to assess stability of docked complexes .
- Free Energy Calculations : Use MM-GBSA to rank derivatives by binding affinity .
How can contradictory bioactivity data from different assay platforms be reconciled?
Advanced Question
Contradictions often stem from assay conditions (e.g., serum protein interference):
- Standardization : Use cell-free enzymatic assays (e.g., fluorescence-based) alongside cell-based viability tests .
- Controls : Include reference inhibitors (e.g., isoniazid for antitubercular assays) to normalize results .
- Meta-Analysis : Apply statistical tools like Bland-Altman plots to identify systematic biases .
What purification techniques are optimal for isolating this compound from by-products?
Basic Question
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 6:4) for polar by-products .
- Recrystallization : Ethanol/water mixtures (2:1) yield high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
How does the trifluoromethyl group influence spectroscopic properties?
Basic Question
- NMR : The CF₃ group shows a singlet at ~-60 ppm, confirming substitution on the benzothiazole .
- IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹, distinct from C-Cl or C-H vibrations .
What are the limitations of current synthetic routes, and how can they be addressed?
Advanced Question
- Limitations : Low yields in azetidine-thiadiazole coupling (≤50%) due to steric hindrance .
- Solutions : Introduce bulky base catalysts (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .
- Alternative Routes : Explore click chemistry for azide-alkyne cycloaddition to streamline synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
